molecular formula C6H11NO3 B1611509 (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid CAS No. 4382-31-4

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid

Cat. No. B1611509
CAS RN: 4382-31-4
M. Wt: 145.16 g/mol
InChI Key: KRHNXNZBLHHEIU-WHFBIAKZSA-N
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Description

“(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid” is a chemical compound . It’s a derivative of hydroxyproline, which is a common proteinogenic amino acid . It’s also related to pyrrolidinecarboxylic acid .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, a concise synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed from commercially available starting materials . Another study optimized the precursor synthesis conditions of (2S,4S)4– .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IUPAC name, "(2S,4S)-4-hydroxy-2-pyrrolidinecarboxylic acid hydrochloride" . The structure includes a pyrrolidine ring, a carboxylic acid group, and a hydroxyl group .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can participate in bioorthogonal reactions . Also, it can be modified via specific Suzuki and Sonogashira reactions in water .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, (2S,4S)-1-(tert-butoxycarbonyl)-4-(MethoxyMethyl)pyrrolidine-2-carboxylic acid has a molecular weight of 259.3 and a density of 1.162 g/cm3 .

Scientific Research Applications

Synthesis from Industrial Waste Materials

Researchers have synthesized new chiral bicyclic 3-hydroxypiperidines, including (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid derivatives, from β-amino alcohols. This process involves high diastereoselective ring expansion and demonstrates the potential of utilizing industrial waste materials in the synthesis of complex organic compounds (Wilken et al., 1997).

Material Science and Biochemistry Applications

The compound has been recognized for its utility in material science and biochemistry, particularly as a β-turn and helix inducer in peptides. This role highlights its potential for creating specific molecular structures in biochemical research (Toniolo et al., 1998).

Antimetastatic Activity

Certain derivatives of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid have shown promise in inhibiting cell invasion and pulmonary metastasis in cancer research. These findings open up potential avenues for the development of new therapeutic strategies in cancer treatment (Nishimura et al., 1997).

Synthesis of Gamma-Aminobutyric Acid Agonists

Researchers have synthesized various hydroxy- and amino-substituted piperidinecarboxylic acids, including derivatives of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid, for studying their interactions with gamma-aminobutyric acid (GABA) receptors and neuronal uptake systems. This research contributes to the understanding of neurotransmitter systems and the development of neurological drugs (Jacobsen et al., 1982).

Antioxidant Potential in Biomedical Studies

The compound has been involved in the synthesis of spin-labeled amides exhibiting antioxidant potential, which are promising for applications in biomedical studies, particularly in magnetic-resonance imaging (MRI) (Yushkova et al., 2013).

Future Directions

The future directions for this compound could involve its application in the diagnosis and efficacy evaluation of clinical conditions. For instance, (2S,4S)4–[18F^]FPArg, a related compound, is expected to provide accurate imaging information for the early diagnosis, staging, and prognosis evaluation of glioma .

properties

IUPAC Name

(2S,4S)-4-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHNXNZBLHHEIU-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452022
Record name AG-F-54638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid

CAS RN

4382-31-4
Record name AG-F-54638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid
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Reactant of Route 6
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Citations

For This Compound
2
Citations
A Shaginian, MC Rosen, BF Binkowski… - … –A European Journal, 2004 - Wiley Online Library
We describe the first solid‐phase synthesis of dihydrovirginiamycin S 1 , a member of the streptogramin B family of antibiotics, which are nonribosomal‐peptide natural products …
H Zahradníčková, S Opekar, L Řimnáčová, P Šimek… - Amino Acids, 2022 - Springer
Naturally occurring secondary amino acids, with proline as the main representative, contain an alpha-imino group in a cycle that is typically four-, five-, and six-membered. The unique …
Number of citations: 4 link.springer.com

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